3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Overview
Description
3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the third position, a methyl group at the fourth position, and a hydroxyl group at the fifth position of the pyrrolo[2,3-b]pyridine ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves multi-step synthetic routes. One common method includes the iodination of a precursor pyrrolo[2,3-b]pyridine compound. The reaction conditions often involve the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The hydroxylation at the fifth position can be introduced through various oxidative conditions, often involving reagents like hydrogen peroxide or other oxidizing agents .
Chemical Reactions Analysis
3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group at the fifth position can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Scientific Research Applications
3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, particularly those targeting kinases and other enzymes involved in cancer and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular communication
Mechanism of Action
The mechanism of action of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol can be compared with other similar compounds, such as:
3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the hydroxyl group at the fifth position.
3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: Contains a methoxy group instead of a methyl group at the fourth position.
3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Contains a triisopropylsilanyl group at the first position.
These structural differences can significantly impact the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-4-6(12)3-11-8-7(4)5(9)2-10-8/h2-3,12H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVRAOSJDNUBSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.